3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine
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Overview
Description
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is a complex organic compound belonging to the indolizine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-phenylacetonitrile with ethyl bromide in the presence of a base to form 3-ethyl-2-phenylacetonitrile. This intermediate is then subjected to cyclization with piperidine under acidic conditions to yield the desired indolizine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, hydroxyl derivatives.
Scientific Research Applications
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microbes, leading to their death .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindolizine: Lacks the ethyl and piperidinylmethyl groups, resulting in different chemical and biological properties.
3-Methyl-2-phenylindolizine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-(Piperidin-1-ylmethyl)indolizine: Lacks the ethyl and phenyl groups, affecting its overall properties and uses.
Uniqueness
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperidinylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
14150-45-9 |
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Molecular Formula |
C22H26N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine |
InChI |
InChI=1S/C22H26N2/c1-2-20-22(18-11-5-3-6-12-18)19(17-23-14-8-4-9-15-23)21-13-7-10-16-24(20)21/h3,5-7,10-13,16H,2,4,8-9,14-15,17H2,1H3 |
InChI Key |
YEQQGSBQMJDKAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2N1C=CC=C2)CN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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